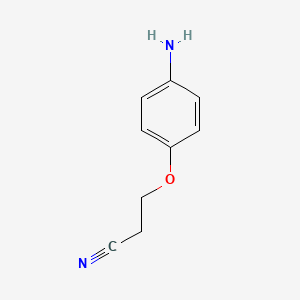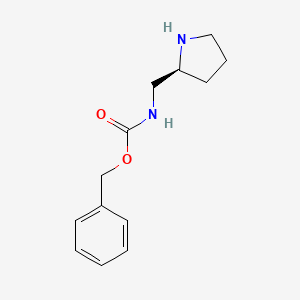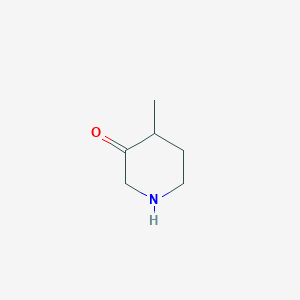
4-(3-Bromophenyl)azetidin-2-one
Descripción general
Descripción
“4-(3-Bromophenyl)azetidin-2-one” is a chemical compound with the IUPAC name 4-(3-bromophenyl)-2-azetidinone . It has a molecular weight of 226.07 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “4-(3-Bromophenyl)azetidin-2-one” is characterized by the presence of a β-lactam ring . The InChI code for this compound is 1S/C9H8BrNO/c10-7-3-1-2-6(4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving “4-(3-Bromophenyl)azetidin-2-one” are not detailed in the available literature, compounds with similar structures, such as 1,3,4-trisubstituted azetidin-2-one derivatives, have been synthesized and proposed as cytotoxic agents acting via inhibition of tubulin at the colchicine binding site .Physical And Chemical Properties Analysis
“4-(3-Bromophenyl)azetidin-2-one” is a solid compound . It has a molecular weight of 226.07 . The compound’s InChI code is 1S/C9H8BrNO/c10-7-3-1-2-6(4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) .Aplicaciones Científicas De Investigación
Chemical Properties
“4-(3-Bromophenyl)azetidin-2-one” has a CAS Number of 91391-58-1 and a molecular weight of 226.07 . It is usually in the form of a powder .
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
This compound has been used in the synthesis of new azetidine and oxetane amino acid derivatives . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Suzuki–Miyaura Cross-Coupling Reaction
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Baricitinib Heterocyclic Intermediate
Xu et al. reported a reaction of 4-(7-SEM-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole with a 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, heated to 60 °C in acetonitrile-containing DBU, thus yielding a baricitinib heterocyclic intermediate .
β-Lactam Antibiotics
The 2-azetidinone ring system, which is a basic structural feature of “4-(3-Bromophenyl)azetidin-2-one”, is also found in a number of broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardicins, monobactams, clavulanic acid, sulbactams, and tazobactams . These have been widely used as therapeutic agents to treat bacterial infections and several other diseases .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Azetidin-2-one derivatives, which include this compound, are known to have significant biological activity
Mode of Action
It’s known that the inherent rigidity of spirocyclic compounds, such as this one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Spiro-azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity
Result of Action
It’s known that spiro-azetidin-2-one derivatives exhibit a variety of biological activities . More research is needed to understand the specific effects of this compound.
Propiedades
IUPAC Name |
4-(3-bromophenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-2-6(4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKCNPSBLTUIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)azetidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B3195497.png)

![2-[(2s)-2-Methylpyrrolidin-2-Yl]-1h-Benzimidazole-7-Carboxamide](/img/structure/B3195505.png)






![N-(Benzo[d]thiazol-6-yl)-2-bromoacetamide](/img/structure/B3195580.png)